molecular formula C17H16N2O3S2 B2524333 N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide CAS No. 941924-83-0

N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide

Cat. No.: B2524333
CAS No.: 941924-83-0
M. Wt: 360.45
InChI Key: YEGRSQVOWCSRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated propanoic acid derivatives. One common method includes the reaction of 2-amino-5-benzothiazole with 3-tosylpropanoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of a tosyl group. This structural configuration imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-12-2-5-14(6-3-12)24(21,22)9-8-17(20)19-13-4-7-16-15(10-13)18-11-23-16/h2-7,10-11H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGRSQVOWCSRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.